2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
Description
2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a fluorine atom at the 2-position and an indoline moiety linked via a thiophene-2-carbonyl group.
Properties
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-5-2-1-4-15(16)19(24)22-14-8-7-13-9-10-23(17(13)12-14)20(25)18-6-3-11-26-18/h1-8,11-12H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYALPOUCHBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Coupling Reactions: The final step involves coupling the indole and thiophene moieties with the benzamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Products where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and thiophene rings are known to interact with various biological targets, making this compound a candidate for developing new drugs.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to interact with multiple biological pathways makes it a versatile candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the thiophene ring may interact with other protein targets. The fluorine atom enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes several benzamide derivatives with structural or functional group similarities, though none directly match the target compound. Below is a comparative analysis based on substituent patterns, synthetic routes, and inferred properties:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Diversity: The target compound’s thiophene-2-carbonyl-indoline moiety distinguishes it from other benzamides in the evidence, which primarily feature halogens (e.g., bromo, chloro), alkoxy groups (e.g., isopropoxy), or heterocyclic extensions (e.g., quinazolinone) .
Synthetic Complexity: The synthesis of compound 155 involves multi-step reactions, including coupling of purine-aminoethyl and quinazolinone groups, which contrasts with the target compound’s simpler thiophene-indoline linkage . Intermediate 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxy]benzamide () shares a benzamide backbone but employs bromo and trifluoropropoxy groups, requiring specialized acyl chloride intermediates .
Biological Implications: Compound 1a includes a cyano-enamide side chain, a feature linked to kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s indoline-thiophene group may target different kinases or epigenetic regulators . The absence of a purine or quinazolinone moiety in the target compound suggests divergent mechanisms compared to compound 155, which likely interacts with DNA repair enzymes .
Biological Activity
2-Fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry and drug development. The unique structural features of this compound, including the presence of a thiophene ring and a fluorine atom, suggest that it may exhibit significant biological activity.
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is C17H14FN3O2S, with a molecular weight of approximately 341.37 g/mol. The structure is characterized by:
- Indole moiety : Known for diverse biological activities.
- Thiophene-2-carbonyl group : Imparts unique electronic properties.
- Fluorine substituent : Enhances lipophilicity and may influence biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide exhibit significant anticancer properties. For instance, derivatives with indole structures have been shown to inhibit various cancer cell lines, including non-small cell lung cancer (NSCLC). The mechanism often involves the inhibition of key kinases such as c-MET, which plays a crucial role in tumor growth and metastasis.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2-Fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide | TBD | c-MET |
| Related Indole Derivative | 8.1 | c-MET |
Antiviral Activity
The antiviral potential of compounds with similar structures has also been explored. For example, certain indole derivatives have demonstrated activity against viral targets by inhibiting reverse transcriptase and proteases. The substitution patterns on the indole ring significantly affect their efficacy.
| Compound | EC50 (μM) | Virus Target |
|---|---|---|
| Indole Derivative A | 0.20 | HIV |
| Indole Derivative B | 0.35 | HCV |
The biological activity of 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to the active site of enzymes involved in cancer progression or viral replication, leading to reduced activity.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cell proliferation and survival.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibited potent anticancer activity through c-MET inhibition, with IC50 values ranging from 0.060 μM to 8.1 μM depending on the specific substitutions on the indole ring .
- Antiviral Efficacy : Research has indicated that compounds with similar structures showed promising antiviral activity against various pathogens, highlighting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
